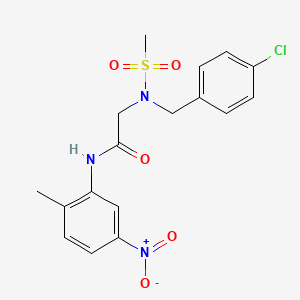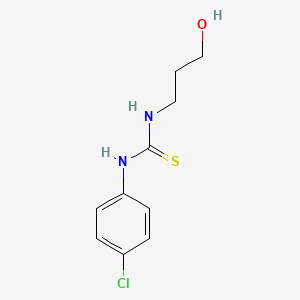![molecular formula C21H26N2O3 B4855542 1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4855542.png)
1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine
Overview
Description
1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine, also known as MPBP, is a novel piperazine derivative that has gained significant attention in recent years due to its potential therapeutic applications. MPBP belongs to the class of psychoactive drugs and acts as a selective serotonin reuptake inhibitor (SSRI).
Mechanism of Action
The mechanism of action of 1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn enhances neurotransmission. The increased levels of serotonin are believed to be responsible for the antidepressant and anxiolytic effects of 1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine.
Biochemical and Physiological Effects
1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. 1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine has also been shown to decrease the levels of corticosterone, a hormone associated with stress. In addition, 1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine has several advantages for lab experiments. It is a highly selective serotonin reuptake inhibitor, which makes it useful for studying the role of serotonin in the brain. 1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine is also relatively easy to synthesize and has a high yield. However, 1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine has several limitations for lab experiments. It is a psychoactive drug and can have effects on behavior and cognition, which can confound experimental results. 1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine. One area of interest is the potential use of 1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine as a treatment for substance abuse disorders. Another area of interest is the study of the long-term effects of 1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine on brain function and behavior. Additionally, there is a need for further research on the mechanism of action of 1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine and its potential therapeutic applications.
Scientific Research Applications
1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and analgesic effects in animal models. 1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine has also been shown to have potential as a treatment for neuropathic pain and substance abuse disorders.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-18(26-20-12-8-7-11-19(20)25-2)21(24)23-15-13-22(14-16-23)17-9-5-4-6-10-17/h4-12,18H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKMBVSWSNVLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxyphenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4855461.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4855473.png)

![N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4855490.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B4855496.png)
![N-benzyl-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4855502.png)
![N-(3-hydroxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4855507.png)
![6-({[4-(3-chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4855521.png)

![(4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B4855534.png)
![methyl 2-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4855545.png)

![2-[(2-bromophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4855548.png)
![ethyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4855558.png)